2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Description
This compound (CAS: 1021249-19-3, molecular formula: C23H22ClN3O5S) features a benzodioxepin core linked via an acetamide bridge to a pyridine-3-sulfonamido group substituted with a 4-chlorobenzyl moiety . However, critical physicochemical data (e.g., melting point, solubility) and pharmacological properties are unavailable in the provided evidence, limiting direct mechanistic insights .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5S/c24-18-6-4-17(5-7-18)15-27(33(29,30)20-3-1-10-25-14-20)16-23(28)26-19-8-9-21-22(13-19)32-12-2-11-31-21/h1,3-10,13-14H,2,11-12,15-16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWLELWEAXVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C21H20ClN3O3S
- CAS Number : 1021249-19-3
The compound features a pyridine ring, a sulfonamide group, and a benzodioxepin moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and sulfonamide have been shown to possess antibacterial activity against various strains. A study reported that certain pyridine-sulfonamide derivatives displayed MIC values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, suggesting that the sulfonamide moiety may enhance the antimicrobial efficacy of the compound .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. The results showed moderate to strong inhibition against AChE, which is relevant in treating conditions like Alzheimer's disease . Furthermore, the sulfonamide group is often associated with enzyme inhibition, enhancing the compound's pharmacological profile.
Anti-inflammatory Properties
The anti-inflammatory potential of structurally related compounds has been documented extensively. For example, derivatives containing chlorophenyl groups have demonstrated significant inhibition of pro-inflammatory cytokines in microglial cells . This suggests that the compound may also exert similar effects by modulating inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Docking Studies : Computational studies have indicated favorable interactions between the compound and various biological targets, including enzymes involved in inflammation and microbial resistance.
- Signal Pathway Modulation : The compound may influence key signaling pathways such as NF-κB and MAPK, which are critical in inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study focusing on pyridine derivatives highlighted their antibacterial and antifungal properties, with specific emphasis on their structure-activity relationship (SAR) .
- Another investigation into piperidine-containing compounds revealed their broad-spectrum antimicrobial activity and potential as enzyme inhibitors .
These findings underscore the importance of structural components in determining biological activity.
Data Tables
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives of pyridine-3-sulfonamides exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyridine-3-sulfonamide derivatives demonstrate greater efficacy against strains of Candida and Geotrichum, outperforming traditional antifungal agents like fluconazole . The compound may similarly possess antimicrobial properties due to its structural similarities with known active sulfonamides.
Anticancer Potential
Compounds containing sulfonamide moieties have been investigated for their anticancer properties. The inhibition of carbonic anhydrase isozymes by sulfonamides has been linked to anticancer activity, suggesting that the compound may also exhibit similar effects . Additionally, the benzodioxepin structure has been associated with various biological activities, including anti-inflammatory and anticancer effects.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The incorporation of the benzodioxepin moiety can be achieved through cyclization reactions involving suitable precursors. Characterization techniques such as IR spectroscopy and NMR are employed to confirm the structure of the synthesized compounds .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its hybrid architecture:
- Pyridine-3-sulfonamido group : Enhances polarity and hydrogen-bonding capacity, common in enzyme inhibitors.
- 4-Chlorobenzyl substituent : Increases lipophilicity and may improve membrane permeability.
Comparison with Analogous Compounds
Compound 24 (C18H19N5SO2, MW: 369.44)
- Core structure: Pyrido-thieno-pyrimidine (rigid tricyclic system vs. benzodioxepin’s flexibility).
- Functional groups : Acetamide and aromatic amines (shared with the target compound).
- Physicochemical data : Melting point 143–145°C; IR and NMR confirm carbonyl (C=O) and NH groups.
- Key difference : Lacks sulfonamide and chlorine substituents, likely reducing polarity and halogen-mediated binding.
Compound 11f (Complex structure with benzodiazepine and pyrimido-pyrimidine moieties)
- Core structure : Benzodiazepine fused with pyrimido-pyrimidine, offering multiple hydrogen-bonding sites.
- Functional groups : Multiple amides and aromatic systems (similar to the target compound’s acetamide and sulfonamide).
Data Table: Comparative Analysis
Discussion of Research Findings
- Structural Flexibility vs. Rigidity : The benzodioxepin core in the target compound may confer better bioavailability compared to the rigid tricyclic systems in Compound 24 and 11f .
- Role of Halogenation: The 4-chlorobenzyl group in the target compound could enhance binding affinity (via hydrophobic interactions) relative to non-halogenated analogs like Compound 24 .
Preparation Methods
Sulfonylation of Pyridine
Pyridine-3-sulfonyl chloride serves as the foundational intermediate. Its preparation involves chlorosulfonation of pyridine using chlorosulfonic acid under controlled conditions:
Key conditions :
Amine Coupling with 4-Chlorobenzylamine
The sulfonyl chloride reacts with 4-chlorobenzylamine to form the sulfonamide:
Optimization notes :
-
Base: Triethylamine (TEA) or aqueous NaOH (Schotten-Baumann conditions)
-
Solvent: Tetrahydrofuran (THF) or DCM
-
Reaction time: 2–4 hours at 0°C to room temperature
Preparation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Benzodioxepin Ring Synthesis
The benzodioxepin core is synthesized via cyclization of 2-(2,3-dihydroxypropoxy)phenol derivatives. A representative method involves:
Key steps :
Conversion to Amine
The hydroxyl group is converted to an amine via a Curtius rearrangement or Mitsunobu reaction:
Conditions :
Acetamide Linker Installation
Final Amide Coupling
The bromoacetamide intermediate reacts with benzodioxepin-7-amine under nucleophilic substitution:
Optimized protocol :
Alternative Synthetic Routes
One-Pot Sulfonamide-Acetamide Assembly
A patent-described method employs in situ activation of the sulfonic acid group using HOBt (1-hydroxybenzotriazole):
Advantages :
Solid-Phase Synthesis
Immobilization of the benzodioxepin amine on Wang resin enables iterative coupling:
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Resin-bound amine + bromoacetyl bromide → Bromoacetamide-resin
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Displacement with pyridine-3-sulfonamide → Cleavage to yield target compound
Yield : 50–55% (lower due to resin loading limitations)
Analytical Characterization
Critical quality control metrics for the final compound include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (UV detection at 254 nm) |
| Molecular weight | HRMS | m/z 488.0 [M+H] (calculated: 488.0) |
| Sulfur content | Elemental analysis | Theoretical: 6.56%; Found: 6.52–6.60% |
| Chirality | Chiral HPLC | Single enantiomer (no detectable racemate) |
Challenges and Optimization Strategies
Q & A
Q. What are the standard synthetic protocols for this compound, and which solvents and conditions are typically employed?
The synthesis involves multi-step organic reactions, including sulfonamide coupling and acetamide formation. Key steps require:
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for intermediate reactions .
- Temperature control : Reactions often proceed at 60–80°C for 12–24 hours to ensure completion .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is standard .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group verification (e.g., sulfonamide NH at δ 10–11 ppm, aromatic protons in benzodioxepin at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility and reactivity profiles of this compound, and how do these properties influence experimental design?
- Solubility : Soluble in DMSO and ethanol (>10 mg/mL), sparingly soluble in water. This necessitates DMSO stock solutions for biological assays .
- Reactivity : Moderate reactivity under acidic/basic conditions; avoid strong oxidizers to prevent sulfonamide degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity for structurally related acetamide derivatives?
- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize temperature, solvent ratios, and catalyst loading .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >85% yield .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallography vs. NMR)?
- X-ray crystallography : Resolve conformational ambiguities (e.g., benzodioxepin ring puckering) using single-crystal data .
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate structures .
Q. What advanced techniques elucidate binding mechanisms and kinetics with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to enzymes like kinases (typical KD range: 10–100 nM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target interactions .
Q. How can structural modifications enhance target selectivity (e.g., sulfonamido or benzodioxepin moieties)?
- Structure-Activity Relationship (SAR) :
| Modification Site | Effect on Selectivity | Reference |
|---|---|---|
| 4-Chlorophenyl | Increased kinase inhibition | |
| Benzodioxepin | Improved metabolic stability |
- Click Chemistry : Introduce triazole groups via azide-alkyne cycloaddition to probe binding pockets .
Q. What integrated approaches address discrepancies in reported solubility or stability data?
- Differential Scanning Calorimetry (DSC) : Assess thermal stability (decomposition onset >200°C) .
- Forced Degradation Studies : Expose to UV light, pH extremes, and oxidizers to identify degradation pathways .
Methodological Guidelines
- Data Contradiction Analysis : Cross-validate using orthogonal techniques (e.g., crystallography + NMR + DFT) .
- Biological Assay Design : Use solubility-adjusted DMSO concentrations (<0.1% v/v) to avoid cytotoxicity in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
